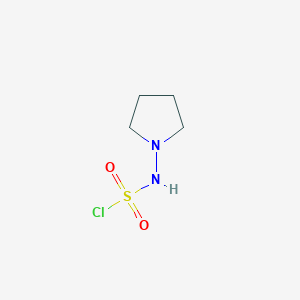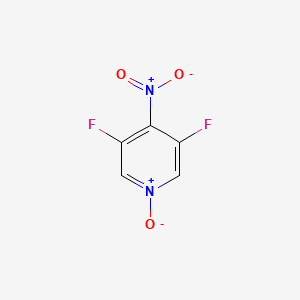
3,5-difluoro-4-nitropyridine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-4-nitropyridine 1-oxide is a fluorinated heterocyclic compound with the molecular formula C5H2F2N2O3 It is a derivative of pyridine, where two hydrogen atoms are replaced by fluorine atoms at positions 3 and 5, and a nitro group is attached at position 4 The compound also contains an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-nitropyridine 1-oxide typically involves the nitration of 3,5-difluoropyridine N-oxide. One common method includes the reaction of 3,5-difluoropyridine N-oxide with a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position .
Industrial Production Methods
Industrial production of 3,5-Difluoro-4-nitropyridine 1-oxide may involve continuous flow synthesis techniques to enhance yield and efficiency. The process involves the nitration of pyridine N-oxide derivatives in a continuous flow reactor, which allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms at positions 3 and 5 can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The N-oxide group can be oxidized further under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, sodium thiophenoxide, and ammonia are common nucleophiles used in substitution reactions.
Oxidation: Strong oxidizing agents such as peracids can be used to oxidize the N-oxide group.
Major Products Formed
Nucleophilic Substitution: Products include 3,5-diamino-4-nitropyridine and 3,5-dithio-4-nitropyridine.
Reduction: The major product is 3,5-difluoro-4-aminopyridine.
Oxidation: Further oxidized products of the N-oxide group.
Scientific Research Applications
3,5-Difluoro-4-nitropyridine 1-oxide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its bioactive properties.
Materials Science: It is utilized in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-nitropyridine 1-oxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-4-nitropyridine 1-oxide
- 3,5-Dibromo-4-nitropyridine 1-oxide
- 3,5-Difluoro-2,4,6-triazidopyridine
Uniqueness
3,5-Difluoro-4-nitropyridine 1-oxide is unique due to the presence of both fluorine atoms and a nitro group on the pyridine ring, which imparts distinct electronic properties. The fluorine atoms increase the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in the synthesis of bioactive molecules .
Properties
CAS No. |
210169-08-7 |
|---|---|
Molecular Formula |
C5H2F2N2O3 |
Molecular Weight |
176.08 g/mol |
IUPAC Name |
3,5-difluoro-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H2F2N2O3/c6-3-1-8(10)2-4(7)5(3)9(11)12/h1-2H |
InChI Key |
LAKRQVQAERSDJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=[N+]1[O-])F)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxidanyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxidanyl-4-oxidanylidene-butanoate](/img/structure/B14147400.png)
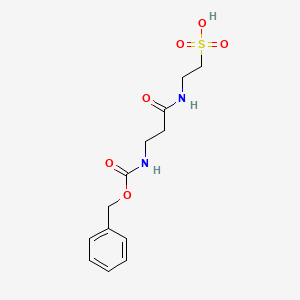
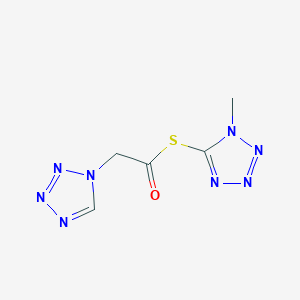
![2-[[Benzyl(2-hydroxyethyl)carbamoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B14147417.png)
![Morpholine, 2-[(2-ethoxyphenyl)methoxy]-4-(phenylmethyl)-](/img/structure/B14147422.png)
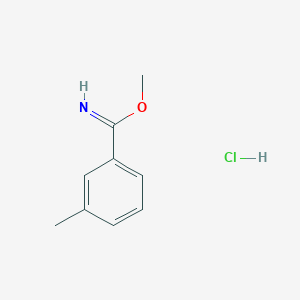
![2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide](/img/structure/B14147437.png)
![2-[2-Ethoxy-4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14147445.png)
![N'-[(E)-pyridin-3-ylmethylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14147452.png)
![diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate](/img/structure/B14147461.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(3-methylphenyl)methyl]-5-nitro-](/img/structure/B14147474.png)


